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Application Notes and Protocols for the Analytical Detection of Dapagliflozin Alpha Isomer

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Compound of Interest		
Compound Name:	Dapagliflozin impurity	
Cat. No.:	B600843	Get Quote

Introduction

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] During its synthesis, various related substances and isomers can be formed, including the dapagliflozin alpha isomer, which is a stereoisomer of the active pharmaceutical ingredient (API). The control of this and other impurities is crucial to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical detection and quantification of the dapagliflozin alpha isomer using high-performance liquid chromatography (HPLC). The methods described are based on established and validated procedures.[3]

Chemical Structures

Dapagliflozin and its alpha isomer are stereoisomers, differing in the spatial arrangement of the C-glycosidic bond.

- Dapagliflozin (β-isomer): (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Dapagliflozin Alpha Isomer: (2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[4]



Principle of the Method

The analytical method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify dapagliflozin from its alpha isomer and other related impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 or a chiral column) and a polar mobile phase.

Experimental Protocols

Two primary HPLC methods are presented here. Method 1 utilizes a standard C18 column for separation, while Method 2 employs a chiral column for enhanced resolution of the stereoisomers.

Method 1: RP-HPLC with a C18 Column

This method is suitable for routine quality control and stability studies.

1. Instrumentation and Chromatographic Conditions

Parameter	Condition
HPLC System	Waters HPLC with Empower 2 software or equivalent
Detector	Photodiode Array (PDA) Detector
Column	Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μm) or equivalent
Mobile Phase	Acetonitrile and Water (volume ratio between 32:68 and 42:58)
Flow Rate	0.6 - 1.2 mL/min
Column Temperature	20 - 40°C
Detection Wavelength	205 - 260 nm (210 nm is recommended)
Injection Volume	10 μL



2. Preparation of Solutions

- Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio.
- Standard Stock Solution: Accurately weigh about 10 mg of Dapagliflozin and Dapagliflozin alpha isomer reference standards and transfer to separate 20 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
- Working Standard Solution: Further dilute the stock solutions with the diluent to achieve a suitable concentration (e.g., 50 µg/mL).
- Sample Solution: Prepare the sample by dissolving the dapagliflozin API or formulation in the diluent to obtain a final concentration within the linear range of the method.

3. Chromatographic Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the diluent as a blank, followed by the standard and sample solutions. Record the chromatograms and determine the retention times and peak areas for dapagliflozin and the alpha isomer.

Method 2: Chiral RP-HPLC for Enantiomeric Separation

This method provides superior separation of the dapagliflozin enantiomers and is ideal for the specific quantification of the alpha isomer.

1. Instrumentation and Chromatographic Conditions



Parameter	Condition
HPLC System	Waters HPLC with Empower 3 software or equivalent
Detector	UV Detector
Column	Chiralcel OJ-3R
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B:
- Mobile Phase A: Acetonitrile:Water (95:5 v/v)	
- Mobile Phase B: Acetonitrile:Water (5:95 v/v)	_
Flow Rate	1.0 mL/min
Column Temperature	38 - 42°C
Detection Wavelength	227 nm
Injection Volume	10 μL
Run Time	40 minutes

2. Preparation of Solutions

- Diluent: A mixture of acetonitrile and water.
- Standard Stock Solution: Prepare individual stock solutions of Dapagliflozin and Dapagliflozin alpha isomer in the diluent (e.g., 0.0075 mg/mL).
- System Suitability Solution: Weigh and transfer approximately 62.0 mg of Dapagliflozin
 Propanediol monohydrate standard into a 50 mL volumetric flask. Add about 30 mL of
 diluent, sonicate to dissolve, and then spike with the alpha isomer and other impurities to the
 desired concentration.
- Sample Solution: Prepare the sample by dissolving the dapagliflozin API or formulation in the diluent to a known concentration.

3. Chromatographic Procedure



Equilibrate the column with the initial mobile phase composition. Inject the system suitability solution to verify the performance of the system (resolution, tailing factor, etc.). Subsequently, inject the standard and sample solutions for analysis.

Data Presentation

The following tables summarize the expected quantitative data from the analytical methods.

Table 1: Typical Retention Times and Resolution

Method	Analyte	Retention Time (min)	Resolution (Rs)
Method 1 (C18)	Dapagliflozin (β- isomer)	8.640	> 2.0
Dapagliflozin Alpha Isomer	9.827		
Method 2 (Chiral)	Dapagliflozin (β-isomer)	~11.5	> 2.0
Dapagliflozin Alpha Isomer	~22.8		

Note: Retention times are approximate and may vary depending on the specific column and system used. The separation between dapagliflozin and its enantiomer α -isomer can be significant, with one study showing retention times of 13.673 min and 15.887 min respectively, achieving a separation degree of 5.07.[5]

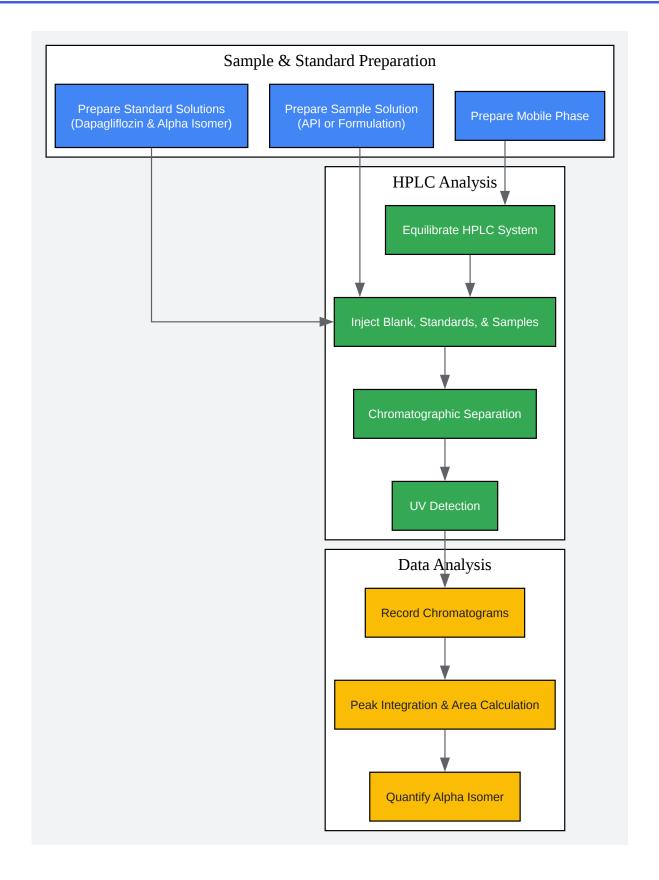
Table 2: Method Validation Parameters (Method 2)



Parameter	Result
Linearity Range (μg/mL)	0.45 - 1.2
Correlation Coefficient (r²)	1.000
LOD (μg/mL)	0.156
LOQ (μg/mL)	0.312
Accuracy (% Recovery)	98.00 - 102.0%
Precision (%RSD)	< 2.0%

Visualizations Experimental Workflow



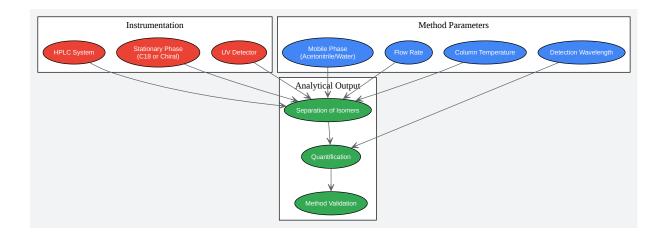


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Caption: Workflow for the HPLC analysis of Dapagliflozin alpha isomer.



Logical Relationship of Analytical Method Components



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Caption: Key components of the analytical method for Dapagliflozin isomer detection.

Conclusion

The described HPLC methods are robust and reliable for the detection and quantification of the dapagliflozin alpha isomer in bulk drug and pharmaceutical formulations. The choice between a standard C18 column and a chiral column will depend on the specific requirements of the analysis, with the chiral method offering superior specificity for the enantiomers. Proper method validation according to ICH guidelines is essential to ensure the accuracy and precision of the results.



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